Cas no 1806715-60-5 (Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate)

Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability in synthetic applications. The presence of both hydroxyl and iodo functional groups enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. The ester moiety allows for further functionalization under mild conditions. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks, demonstrating broad applicability in medicinal chemistry and material science.
Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate structure
1806715-60-5 structure
商品名:Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1806715-60-5
MF:C9H7F3INO4
メガワット:377.055865526199
CID:4831542

Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C9H7F3INO4/c1-17-6(16)2-4-5(15)3-14-8(7(4)13)18-9(10,11)12/h3,15H,2H2,1H3
    • InChIKey: JYYYNPCHXMXXPG-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=NC=C(C=1CC(=O)OC)O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 68.6

Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029096276-1g
Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate
1806715-60-5 97%
1g
$1,534.70 2022-03-31

Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate 関連文献

Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Comprehensive Analysis of Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806715-60-5)

The compound Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806715-60-5) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethoxy group and iodo substitution, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the key reasons for the growing interest in Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate is its role in medicinal chemistry. The presence of both hydroxy and trifluoromethoxy groups enhances its ability to interact with biological targets, while the iodo atom provides a handle for further functionalization via cross-coupling reactions. This versatility aligns with current trends in fragment-based drug design, where researchers seek modular building blocks for combinatorial libraries.

From a synthetic chemistry perspective, the CAS 1806715-60-5 compound exemplifies the importance of halogenated pyridines in modern organic synthesis. The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the pyridine ring, enabling selective transformations at other positions. This property is particularly valuable in regioselective synthesis, a hot topic in chemical methodology development. Recent publications have highlighted similar compounds as key intermediates in the synthesis of heterocyclic pharmaceuticals.

The stability and handling characteristics of Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate make it suitable for various high-throughput screening applications. In the context of AI-driven drug discovery, such well-characterized building blocks are essential for virtual screening libraries. The compound's structural features are frequently queried in chemical database searches, reflecting its relevance to current drug discovery paradigms that emphasize privileged scaffolds.

Environmental considerations surrounding fluorinated compounds have prompted investigations into the green chemistry aspects of 1806715-60-5. Researchers are developing more sustainable methods for introducing trifluoromethoxy groups into aromatic systems, addressing concerns about the persistence of fluorinated compounds in the environment. This aligns with broader industry trends toward sustainable pharmaceutical manufacturing.

Analytical characterization of Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate typically involves advanced techniques such as NMR spectroscopy and mass spectrometry. The distinctive 19F NMR signature of the trifluoromethoxy group serves as a valuable diagnostic tool, while the iodine atom facilitates detection via X-ray crystallography. These analytical features contribute to the compound's utility in structural biology studies.

In the context of intellectual property, derivatives of 1806715-60-5 have appeared in patent applications related to central nervous system therapeutics and anti-inflammatory agents. The strategic incorporation of both hydroxy and trifluoromethoxy groups appears to optimize blood-brain barrier penetration while maintaining metabolic stability - a crucial balance in CNS drug development.

The commercial availability of Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate from specialty chemical suppliers has facilitated its adoption in academic and industrial laboratories. Current market trends indicate growing demand for such multifunctional pyridine derivatives, particularly in the contract research organization sector where diverse building blocks are needed for client projects.

Future research directions for CAS 1806715-60-5 may explore its potential in proteolysis targeting chimera (PROTAC) design, where the iodo substituent could serve as an attachment point for E3 ligase ligands. This application would position the compound at the forefront of targeted protein degradation technology, one of the most exciting areas in contemporary drug discovery.

From a regulatory perspective, the Methyl 5-hydroxy-3-iodo-2-(trifluoromethoxy)pyridine-4-acetate structure falls within guidelines for research chemicals, with appropriate handling precautions recommended for the iodo and trifluoromethoxy functionalities. Its classification as a non-controlled substance facilitates international collaboration on research projects involving this versatile intermediate.

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